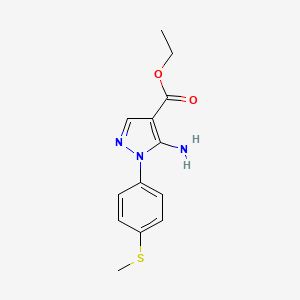

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H15N3O2S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

ethyl 5-amino-1-(4-methylsulfanylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2S/c1-3-18-13(17)11-8-15-16(12(11)14)9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3 |

InChI Key |

FFIOCZYXAUHUIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)SC)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters with Substituted Hydrazines

The most widely reported method involves reacting β-keto esters with 4-(methylthio)phenylhydrazine. Ethyl 3-(methylthio)-3-oxopropanoate serves as the β-keto ester precursor, synthesized via Claisen condensation of ethyl acetate with methylthioacetyl chloride .

-

Hydrazine preparation : 4-(Methylthio)phenylhydrazine is prepared by diazotization of 4-(methylthio)aniline followed by reduction with SnCl₂.

-

Cyclocondensation :

-

Ethyl 3-(methylthio)-3-oxopropanoate (1.0 eq) and 4-(methylthio)phenylhydrazine (1.1 eq) are refluxed in toluene for 6–8 hours.

-

The mixture is cooled to 10°C, and the precipitate is filtered and recrystallized from ethanol.

-

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group. Subsequent cyclization and dehydration yield the pyrazole core .

Multi-Component Reactions (MCRs)

MCRs using malononitrile, orthoesters, and 4-(methylthio)phenylhydrazine offer a one-pot synthesis route .

-

Reactants :

-

Malononitrile (1.2 eq)

-

Triethyl orthoformate (1.0 eq)

-

4-(Methylthio)phenylhydrazine (1.0 eq)

-

-

Reaction :

-

Components are stirred in acetic acid (20 vol) at 80°C for 4 hours.

-

The product is isolated via vacuum distillation and purified by column chromatography (hexane:ethyl acetate, 3:1).

-

Reaction Conditions :

Advantages :

Cyanoacrylate-Hydrazine Cyclocondensation

Ethyl 2-cyano-3-(methylthio)acrylate reacts with 4-(methylthio)phenylhydrazine to form the pyrazole ring .

-

Cyanoacrylate synthesis : Ethyl 2-cyano-3-(methylthio)acrylate is prepared via Knoevenagel condensation of ethyl cyanoacetate with methylthioacetyl chloride.

-

Cyclization :

-

Cyanoacrylate (1.0 eq) and hydrazine (1.05 eq) are stirred in DMF at 25°C for 3 hours.

-

The mixture is quenched with ice water, and the solid is filtered and dried.

-

Reaction Conditions :

Key Observation :

DMF enhances reaction kinetics by stabilizing the transition state through polar interactions .

Optimization and Comparative Analysis

Table 1 : Comparison of Synthesis Methods

| Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| β-Keto ester cyclization | Ethyl 3-(methylthio)-3-oxopropanoate | Toluene | 110 | 72–78 | 98–99 |

| MCR | Malononitrile, orthoester | Acetic acid | 80 | 65–70 | 95–97 |

| Cyanoacrylate route | Ethyl 2-cyano-3-(methylthio)acrylate | DMF | 25 | 80–85 | 99 |

Critical Parameters :

-

Solvent choice : Toluene favors cyclization; DMF accelerates kinetics .

-

Temperature : Lower temperatures (25°C) reduce decomposition in the cyanoacrylate route .

Troubleshooting and Challenges

-

Hydrazine Stability :

-

Byproduct Formation :

-

Scale-Up Issues :

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Analgesic and Anti-inflammatory Properties

Research indicates that this compound is being investigated for its potential as an analgesic and anti-inflammatory agent. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, making them promising candidates for treating pain and inflammation. A comparative study demonstrated that certain derivatives exhibit IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit significant antifungal activity, suggesting potential applications in treating fungal infections. For instance, research by Iovu et al. (2003) highlighted the fungicidal effects of similar compounds, indicating their utility in both medical and agricultural settings.

Agricultural Chemistry

Herbicides and Fungicides Development

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals. It is particularly valuable in developing herbicides and fungicides that enhance crop yield and protect against pests. The compound's structural properties allow for modifications that can improve efficacy against specific agricultural threats .

Material Science

Novel Polymers and Coatings

In material science, this compound is utilized in developing new polymers and coatings. Its chemical structure contributes to enhanced durability and resistance to environmental factors, making it suitable for various industrial applications. These properties are essential for creating materials that can withstand harsh conditions while maintaining performance .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. These studies are crucial for understanding biological pathways and developing targeted therapies for various diseases. The compound's ability to interact with specific biological targets makes it a valuable tool in drug discovery .

Study on Anti-inflammatory Activity

A comprehensive study evaluated several pyrazole derivatives' anti-inflammatory effects, revealing that modifications to the structure could enhance their therapeutic potential. The findings suggested that this compound could be developed into effective anti-inflammatory medications.

Research on Antimicrobial Properties

In another study focused on antimicrobial activity, researchers found that pyrazole derivatives exhibited notable effectiveness against various fungal strains. This research supports the potential application of this compound in agricultural pest control strategies.

Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited significant fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Comparable COX inhibition to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Demonstrated growth regulation and fungicidal activity |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Key Observations:

- Melting Points : Derivatives with bulky or polar substituents (e.g., thiophene-2-carbonyl in Compound 14 ) exhibit higher melting points (>260°C), likely due to enhanced intermolecular interactions or crystallinity. The 4-fluorophenyl analog has a lower melting point (153–154°C), suggesting reduced symmetry or weaker packing forces .

- Electronic Effects: The methylthio group (-SCH₃) is electron-donating, which may increase electron density on the pyrazole ring compared to electron-withdrawing groups like -SO₂NH₂ (sulfamoyl) or -NO₂ (nitro) .

- Synthetic Yields : Alkylation reactions (e.g., with iodoethane or benzyl bromide) typically yield 37–96%, depending on the substituent and reaction conditions .

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of related compounds (e.g., ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) reveal intermolecular hydrogen bonds (N–H⋯O/N) and π-stacking interactions that stabilize the lattice . For example:

- In ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, N–H⋯N and N–H⋯O hydrogen bonds form S(6) and R₂²(10) motifs, contributing to a robust supramolecular architecture .

Biological Activity

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The synthesis typically involves the condensation of 4-(methylthio)phenyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The molecular formula is with a molecular weight of approximately 232.24 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds containing the 1H-pyrazole structure have demonstrated inhibitory effects against various cancer cell lines:

- In Vitro Studies : The compound exhibited significant antiproliferative activity against several cancer types, including breast (MDA-MB-231), liver (HepG2), and lung (A549) cancer cells. For instance, one study reported an IC50 value of 26 µM against A549 cells .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound's ability to inhibit key signaling pathways involved in tumor growth has been a focal point in recent research .

Anti-inflammatory Activity

This compound also shows promise as an anti-inflammatory agent:

- In Vivo Studies : In animal models, compounds with similar structures have exhibited significant reductions in inflammation markers. For example, some derivatives showed IC50 values below 50 µM in inhibiting LPS-induced NF-κB activation .

- Mechanisms : The anti-inflammatory effects are thought to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

| A549 | 26 | Inhibition of signaling |

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Inflammatory Marker |

|---|---|---|

| Ethyl derivative | <50 | NF-κB/AP-1 activation |

| Control | >100 | No significant effect |

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazole derivatives, this compound was found to be one of the most effective against MDA-MB-231 cells, leading to a notable decrease in cell viability and induction of apoptosis .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties where this compound was evaluated alongside other pyrazole derivatives. Results indicated that it significantly inhibited LPS-induced inflammation in murine models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives and thiol-containing reagents. For example, describes the reaction of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce functional groups. Key steps include:

- Cyclization using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .

- Introduction of the 4-(methylthio)phenyl group via nucleophilic substitution or coupling reactions.

- Purification via recrystallization (e.g., methanol/water mixtures) to achieve >90% yields, as demonstrated in .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Routine characterization includes:

- ¹H-NMR and ¹³C-NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and analyze coupling constants to confirm substituent positions .

- IR spectroscopy : Identify functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- Mass spectrometry (HR-MS) : Validate molecular weight and fragmentation patterns (e.g., APCI MS m/z 316 [M+H]⁺ in ) .

- Elemental analysis : Confirm purity (>97%) by matching experimental and theoretical C/H/N/S ratios .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Use SHELX software (e.g., SHELXL for refinement) to solve structures, as applied in for a related pyrazole derivative .

- Analyze hydrogen bonding (e.g., N—H⋯N and N—H⋯O interactions) and packing motifs using Mercury CSD 2.0 .

- Report dihedral angles between aromatic rings (e.g., 0.16° in ) to confirm planarity .

Advanced Research Questions

Q. How can computational methods optimize synthetic yield and regioselectivity?

- Density Functional Theory (DFT) : Calculate reaction pathways to identify energetically favorable intermediates. used B3LYP/6-31G(d) to model pyrazole derivatives, achieving <2% deviation between experimental and theoretical bond lengths .

- Molecular docking : Predict binding affinities for pharmacological targets (e.g., cyclooxygenase for anti-inflammatory activity) to guide functional group modifications .

Q. How to resolve discrepancies between experimental and theoretical spectral data?

- Vibrational frequency analysis : Compare experimental IR peaks with DFT-simulated spectra. Adjust scaling factors (e.g., 0.9613 for B3LYP/6-31G(d)) to account for anharmonicity, as done in .

- NMR chemical shift calculations : Use GIAO (Gauge-Independent Atomic Orbital) methods in software like Gaussian. Discrepancies >1 ppm may indicate solvation effects or conformational flexibility .

Q. What strategies mitigate polymorphism in crystallographic studies?

Q. How to validate biological activity data across conflicting studies?

Q. What advanced techniques assess purity beyond elemental analysis?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities <1% .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; sharp melting points (e.g., 153–154°C in ) indicate high crystallinity .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.